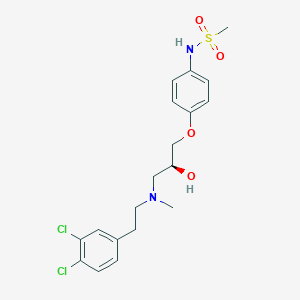
HO-Ppg7-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound HO-Ppg7-OH, also known as Hydroxy-Polypropylene Glycol 7, is a linear polymer with two terminal hydroxyl groups. It is a member of the polypropylene glycol family, which is widely used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HO-Ppg7-OH is typically synthesized through the polymerization of propylene oxide. The process involves the following steps:
Initiation: The reaction begins with the initiation of a hydroxyl group, often derived from water or an alcohol.
Propagation: Propylene oxide is added to the initiator, forming a chain of repeating propylene glycol units.
Termination: The reaction is terminated by adding a capping agent, which results in the formation of terminal hydroxyl groups.
The reaction conditions include the use of a catalyst, such as potassium hydroxide, and maintaining a controlled temperature and pressure to ensure the desired molecular weight and polymer structure.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the polymerization process is carefully monitored. The use of continuous flow reactors allows for the efficient production of high-purity this compound with consistent molecular weight distribution.
Analyse Chemischer Reaktionen
Types of Reactions
HO-Ppg7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Halides, esters,
Eigenschaften
Molekularformel |
C21H44O8 |
|---|---|
Molekulargewicht |
424.6 g/mol |
IUPAC-Name |
3-[3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C21H44O8/c22-8-1-10-24-12-3-14-26-16-5-18-28-20-7-21-29-19-6-17-27-15-4-13-25-11-2-9-23/h22-23H,1-21H2 |
InChI-Schlüssel |
ZXNHADCMNAJIFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)COCCCOCCCOCCCOCCCOCCCOCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


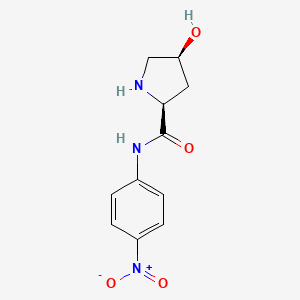

![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
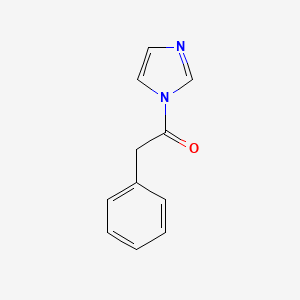
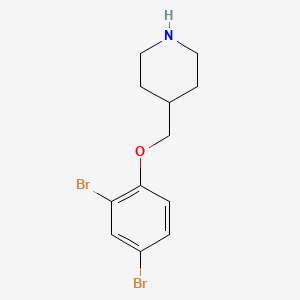


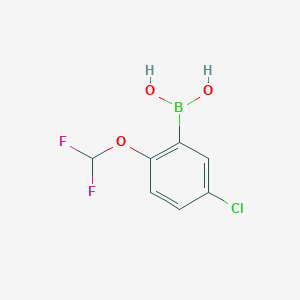

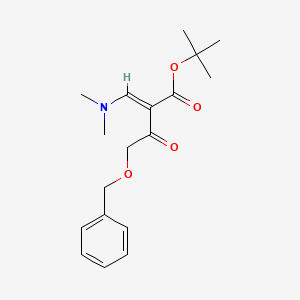
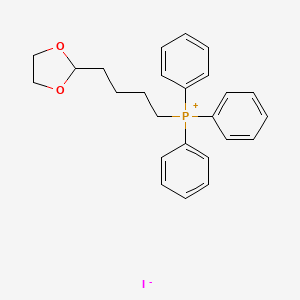
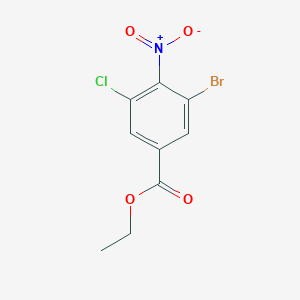
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
